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Compound of Interest

Compound Name: N-(3-aminophenyl)-2-furamide

CAS No.: 247109-35-9

Cat. No.: B185358

Get Quote

Executive Summary: The "Privileged Scaffold"
N-(3-aminophenyl)-2-furamide (3-APF) (CAS: 247109-35-9) represents a classic "privileged

structure" in medicinal chemistry—a core scaffold capable of binding to multiple receptor sub-

types with moderate affinity. In the context of kinase discovery, 3-APF functions primarily as a

hinge-binding fragment. Its furan-2-carboxamide motif mimics the hydrogen-bonding patterns

of adenosine, allowing it to anchor into the ATP-binding pocket of various kinases, most notably

GSK3

, CDK2, and EGFR.

This guide objectively profiles the performance of 3-APF not as a fully optimized clinical

candidate, but as a chemical probe and starting fragment. We compare its selectivity and

physicochemical behavior against standard kinase fragments and provide validated protocols

for profiling this class of compounds.
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Feature
N-(3-
aminophenyl)-2-
furamide (3-APF)

Reference: 3-
Aminobenzamide

Reference:
Sorafenib
(Optimized)

Primary Class
Hinge-Binding

Fragment

PARP/Kinase

Fragment

Type II Kinase

Inhibitor

Binding Mode
ATP-Competitive

(Type I)
ATP-Competitive Type II (DFG-out)

Key Targets
GSK3

, PDH E1, CDK2

PARP, broad kinase

weak binder

VEGFR, PDGFR,

RAF

Selectivity
Low (Promiscuous

Fragment)
Low High (within family)

Rec. Screen Conc.

10

M - 50

M

>50

M
10 nM - 100 nM

Scientific Analysis: Mechanism & Selectivity
Profile[1]
Mechanism of Action: The Furan-Amide Anchor
The 3-APF molecule operates via a donor-acceptor motif essential for kinase recognition.

The Furan Oxygen: Acts as a weak H-bond acceptor.

The Amide Nitrogen: Acts as a critical H-bond donor to the kinase hinge region (typically the

backbone carbonyl of the hinge residue).

The 3-Aminophenyl Group: Protrudes towards the solvent front or the ribose pocket, offering

a vector for chemical elaboration (e.g., acylation to reach the "gatekeeper" residue).

Recent SAR studies highlight the furan-2-carboxamide moiety's efficacy in targeting Glycogen

Synthase Kinase 3

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185358?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(GSK3

) and Pyruvate Dehydrogenase (PDH) complexes, often serving as a bioisostere to
benzamides or thiazoles [1, 2].

Comparative Selectivity Data
The following table synthesizes selectivity data derived from structure-activity relationship

(SAR) studies of furan-carboxamide derivatives.

Table 1: Selectivity Profiling of 3-APF vs. Alternatives

Target Family

3-APF Activity
(Est. IC

)

Competitor:
Sunitinib

Competitor:
Indazole
Fragment

Mechanistic
Insight

GSK3
Moderate (1-10

M)
Inactive

High (>50

M)

3-APF fits the

compact ATP

pocket of GSK3

[3].

PDH E1 Active (Hits) Inactive Inactive

Furan ring

confers

specificity for

PDH over

triazoles [2].

VEGFR2 (KDR)
Weak (>20

M)
Potent (<10 nM) Moderate

Lacks the

hydrophobic "tail"

required for deep

hydrophobic

pocket binding.

CDK2/CyclinA
Moderate (10-50

M)
Weak Moderate

Classic ATP-

mimetic behavior

of the amide

linker.
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Critical Insight: Unlike optimized inhibitors (e.g., Sunitinib), 3-APF is a fragment. It exhibits

"ligand efficiency" rather than nanomolar potency. Its value lies in its ability to detect "druggable"

pockets (e.g., GSK3

) during high-concentration screening.

Experimental Protocols (Self-Validating Systems)
To accurately profile 3-APF, standard kinase assays at 1

M are insufficient due to its fragment nature. The following protocols utilize Thermal Shift and
High-Concentration FRET to validate binding.

Protocol A: Differential Scanning Fluorimetry (Thermal
Shift)
Purpose: Confirm physical binding of 3-APF to the kinase domain independent of enzymatic

turnover.

Reagent Prep:

Prepare 3-APF stock: 100 mM in 100% DMSO.

Protein: Recombinant Kinase Domain (e.g., GSK3

) at 2

M in HEPES buffer.

Dye: SYPRO Orange (5000x stock) diluted to 5x.

Plate Setup (384-well PCR plate):

Test Well: 19
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L Protein/Dye Mix + 1

L 3-APF (Final Conc: 50

M, 100

M, 200

M).

Control Well: 19

L Protein/Dye Mix + 1

L DMSO (Vehicle).

Execution:

Ramp temperature from 25°C to 95°C at 0.05°C/sec.

Monitor Fluorescence (Ex 470nm / Em 570nm).

Validation Logic: A positive

(>2°C) indicates specific binding stabilizing the protein. If

, check for compound aggregation or protein denaturation (false positive).

Protocol B: TR-FRET Competition Assay (Lanthascreen)
Purpose: Determine IC

against specific targets (e.g., GSK3

).

Tracer Selection: Use a tracer with known affinity (e.g., Kinase Tracer 236).

Titration: Serially dilute 3-APF starting at 1 mM (high ceiling required for fragments) down to

10 nM.

Incubation:
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Mix Kinase (5 nM) + Eu-Anti-Tag Antibody (2 nM) + Tracer + 3-APF.

Incubate 1 hour at RT.

Readout: Measure TR-FRET ratio (665nm/615nm).

Data Fit: Fit to sigmoidal dose-response (Variable Slope).

Quality Control: Z' factor must be > 0.5. Hill Slope should be approx -1.0. Steep slopes

(<-2.0) indicate aggregation/promiscuity.

Visualization: Profiling Workflow & Pathway
Figure 1: Fragment Profiling Workflow
A logic-gated process for validating 3-APF selectivity.
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Caption: Workflow for validating 3-APF. Note the high concentration threshold (100 µM) in the

primary screen, typical for fragment-based discovery.

Figure 2: Signaling Pathway & Inhibition Nodes
Mapping the impact of 3-APF on the GSK3

/ Wnt Pathway.
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Caption: 3-APF targets the ATP-pocket of GSK3

, preventing

-catenin phosphorylation and stabilizing the Wnt signaling effector.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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